N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features both indole and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridazine moiety can be synthesized through the reaction of hydrazine with a 1,4-diketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyridazine formation, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazine moiety can be reduced to form dihydropyridazine derivatives.
Substitution: Both the indole and pyridazine moieties can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole and pyridazine derivatives
Scientific Research Applications
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Notum, which is involved in the Wnt signaling pathway . This inhibition can lead to the upregulation of Wnt signaling, which has potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can be compared with other indole and pyridazine derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: A structurally similar compound that also inhibits the Notum enzyme.
Various substituted indoles and pyridazines: These compounds have diverse biological and clinical applications
The uniqueness of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE lies in its specific combination of indole and pyridazine moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H21FN4O3 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[2-(5-fluoroindol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-31-19-4-2-3-16(14-19)20-6-8-23(30)28(26-20)15-22(29)25-10-12-27-11-9-17-13-18(24)5-7-21(17)27/h2-9,11,13-14H,10,12,15H2,1H3,(H,25,29) |
InChI Key |
XDFLXBCNKJWZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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